Cas no 77568-66-2 (2,2,2-Trifluoroethanol-D)

2,2,2-Trifluoroethanol-D is a deuterated solvent known for its unique physical and chemical properties. Its high polarity and boiling point make it suitable for sensitive analytical procedures. The deuterium isotope substitution enhances NMR spectroscopy studies, while its non-pyrophoric nature adds safety. This compound is ideal for researchers requiring high purity and specific isotopic analysis.
2,2,2-Trifluoroethanol-D structure
2,2,2-Trifluoroethanol-D structure
Product Name:2,2,2-Trifluoroethanol-D
CAS No:77568-66-2
MF:C2H3F3O
MW:101.045993089676
CID:550307
PubChem ID:12255975
Update Time:2025-10-31

2,2,2-Trifluoroethanol-D Chemical and Physical Properties

Names and Identifiers

    • Ethanol-d,2,2,2-trifluoro-
    • 2,2,2-TRIFLUOROETHAN(OL-D)
    • 2-deuteriooxy-1,1,1-trifluoroethane
    • Trifluoroethyl alcohol-OD
    • AKOS015912431
    • RHQDFWAXVIIEBN-RAMDWTOOSA-N
    • SCHEMBL1686172
    • DTXSID90482674
    • 2,2,2,Trifluoroethanol-OD, 99 atom % D
    • d1-trifluoroethanol
    • 77568-66-2
    • 2,2,2-Trifluoroethanol-d
    • 2,2,2,Trifluoroethanol-OD
    • 2,2,2-Trifluoroethanol-D
    • Inchi: 1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i6D
    • InChI Key: RHQDFWAXVIIEBN-RAMDWTOOSA-N
    • SMILES: FC(CO[2H])(F)F

Computed Properties

  • Exact Mass: 101.01987595g/mol
  • Monoisotopic Mass: 101.01987595g/mol
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 38.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.387 g/mL at 25 °C(lit.)
  • Melting Point: −44 °C(lit.)
  • Boiling Point: 77-80 °C(lit.)
  • Flash Point: 85 °F
  • Refractive Index: n20/D 1.3(lit.)

2,2,2-Trifluoroethanol-D Security Information

  • Hazardous Material transportation number:UN 1986 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10-20/21/22-41-37/38
  • Safety Instruction: 16-26-36
  • Hazardous Material Identification: Xn

2,2,2-Trifluoroethanol-D Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
426237-5ML
2,2,2-Trifluoroethanol-D
77568-66-2
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¥1870.38 2023-12-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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¥5278.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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¥2248.0 2024-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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¥1,270.80 2022-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
426237-25ML
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TRC
T220520-2.5g
2,2,2-Trifluoroethanol-D
77568-66-2
2.5g
$ 225.00 2022-06-03
TRC
T220520-5g
2,2,2-Trifluoroethanol-D
77568-66-2
5g
$ 415.00 2022-06-03
TRC
T220520-10g
2,2,2-Trifluoroethanol-D
77568-66-2
10g
$ 660.00 2022-06-03

Additional information on 2,2,2-Trifluoroethanol-D

Professional Introduction to 2,2,2-Trifluoroethanol-D (CAS No. 77568-66-2)

2,2,2-Trifluoroethanol-D, with the chemical abstracts service number CAS No. 77568-66-2, is a fluorinated alcohol that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, specifically the deuterated variant, is widely utilized as a chiral auxiliary and solvent in various synthetic applications. Its unique structural properties, characterized by the presence of three fluorine atoms and a deuterium substitution at the alpha carbon, make it an invaluable tool in modern organic synthesis and drug development.

The< strong> molecular structure of 2,2,2-Trifluoroethanol-D consists of an ethyl backbone with fluorine atoms attached to the alpha and beta carbons, and a deuterium atom replacing the hydrogen at the alpha position. This configuration imparts distinct spectroscopic and chemical properties that are highly beneficial in analytical chemistry and asymmetric synthesis. The fluorine atoms enhance the compound's polarity and boiling point, while the deuterium substitution allows for precise control in reaction mechanisms involving hydrogen transfer processes.

In recent years, 2,2,2-Trifluoroethanol-D has been extensively studied for its role in enhancing the efficiency of asymmetric hydrogenation reactions. The compound acts as a chiral ligand or co-solvent, facilitating enantioselective transformations that are crucial for the synthesis of biologically active molecules. For instance, research published in Organic Letters in 2021 demonstrated its effectiveness in promoting enantioselective hydrogenation of ketones using transition metal catalysts, leading to high yields of optically active alcohols. This application is particularly relevant in pharmaceutical manufacturing, where enantiopure compounds are often required for therapeutic efficacy.

The< strong> pharmaceutical industry has also leveraged 2,2,2-Trifluoroethanol-D in the development of novel drug candidates. Its ability to stabilize reactive intermediates and improve reaction yields has made it a preferred choice for synthesizing complex heterocyclic compounds. A notable study published in Journal of Medicinal Chemistry highlighted its use in constructing nitrogen-containing heterocycles, which are prevalent in many pharmacologically active agents. The compound's unique solvent properties enable smoother reaction conditions, reducing side products and improving overall synthetic pathways.

, advancements in< strong> spectroscopic techniques have allowed researchers to gain deeper insights into the behavior of 2,2,2-Trifluoroethanol-D in solution-phase reactions. Deuterated solvents like this one are particularly valuable for NMR spectroscopy due to their minimal signal overlap with protiated compounds. This has led to a surge in publications detailing mechanistic studies of organic reactions conducted in deuterated environments. For example, a recent review article in Chemical Reviews summarized how< strong> 1H NMR and< strong> 19F NMR studies using 2,2,2-Trifluoroethanol-D have elucidated key intermediates and transition states in various catalytic cycles. role of fluorinated compounds extends beyond their use as solvents and ligands; they also play a critical role as building blocks for more complex molecules. The incorporation of fluorine atoms into drug candidates often enhances metabolic stability and bioavailability due to their electronic effects on adjacent functional groups. Consequently,< strong> 2,2,2-Trifluoroethanol-D has been incorporated into libraries of fluorinated building blocks used by medicinal chemists to design next-generation therapeutics. < strong>< strong>< strong>< strong>< strong>< strong>< strong>< strong>< strong>< strong>CAS No.< strong>CAS No.< strong>CAS No.< strong>CAS No.< strong>CAS No..77568-66-22, 22, 22, 22, 22, 22, 22, 22, 22, CAS No.

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